Cas no 854724-89-3 (3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride)

854724-89-3 structure
상품 이름:3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Cyclohexene-1-sulfonyl chloride, 3,4-dimethyl-
- 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride
-
- 인치: 1S/C8H13ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h8H,3-5H2,1-2H3
- InChIKey: XPALHSKSKCJRBO-UHFFFAOYSA-N
- 미소: C1(S(Cl)(=O)=O)CCC(C)=C(C)C1
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154903-1.0g |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-154903-0.05g |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 0.05g |
$1129.0 | 2023-06-08 | ||
Ambeed | A1045587-1g |
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 95% | 1g |
$970.0 | 2024-08-02 | |
Enamine | EN300-154903-10000mg |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 10000mg |
$5774.0 | 2023-09-25 | ||
Enamine | EN300-154903-100mg |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 100mg |
$1183.0 | 2023-09-25 | ||
Enamine | EN300-154903-2500mg |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 2500mg |
$2631.0 | 2023-09-25 | ||
Enamine | EN300-154903-50mg |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 50mg |
$1129.0 | 2023-09-25 | ||
Enamine | EN300-154903-1000mg |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 1000mg |
$1343.0 | 2023-09-25 | ||
Enamine | EN300-154903-5.0g |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 5g |
$3894.0 | 2023-06-08 | ||
Enamine | EN300-154903-0.1g |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
854724-89-3 | 0.1g |
$1183.0 | 2023-06-08 |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride 관련 문헌
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Sitong Chen,Yuji Liu,Yongan Feng,Xianjin Yang,Qinghua Zhang Chem. Commun., 2020,56, 1493-1496
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
854724-89-3 (3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride) 관련 제품
- 2137724-02-6(Benzene, [[3-[1-(chloromethyl)cyclopentyl]-2-methylpropoxy]methyl]-)
- 1270354-82-9(2-Fluoro-5-(2-piperidyl)phenylamine)
- 2171656-60-1(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}pent-4-ynoic acid)
- 2649071-48-5(2-(isocyanatomethyl)-3-methylfuran)
- 49602-30-4(5-Iodoisothiazole)
- 1805563-49-8(2,5-Bis(trifluoromethyl)-3-ethylbenzyl chloride)
- 1167424-32-9(9'''-Methyl salvianolate B)
- 2361760-11-2(N-(4-hydroxy-4-methylpentyl)-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 127680-78-8(2-(Isopropylamino)isonicotinonitrile)
- 670273-01-5(N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:854724-89-3)3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride

순결:99%
재다:1g
가격 ($):873.0